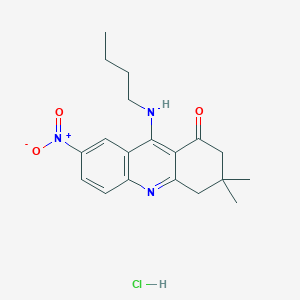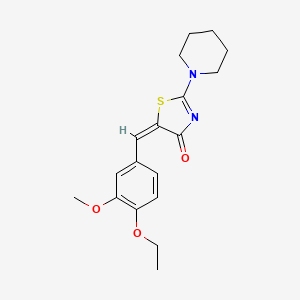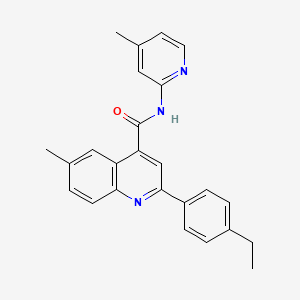
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BADA, is a chemical compound that has been synthesized for potential use as a fluorescent probe in biological research. BADA has a unique structure that allows it to selectively bind to specific biomolecules, making it a useful tool for studying cellular processes.
Mécanisme D'action
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively binding to specific biomolecules, such as proteins or nucleic acids, within cells. Once bound, this compound emits a fluorescent signal that can be detected using microscopy or other imaging techniques. The specificity of this compound for certain biomolecules allows researchers to track the movement and activity of these molecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes at the concentrations used in research experiments. However, it is important to note that this compound is not intended for use as a therapeutic agent and should not be administered to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride in research experiments is its high specificity for certain biomolecules. This allows researchers to selectively target and visualize specific cellular processes, providing valuable insights into the mechanisms underlying biological phenomena. However, there are also limitations to using this compound, including the need for specialized equipment and expertise to perform imaging experiments, as well as the potential for photobleaching and other artifacts that can affect the accuracy of results.
Orientations Futures
There are many potential future directions for research involving 9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the development of new fluorescent probes based on the structure of this compound, with improved sensitivity and specificity for certain biomolecules. Additionally, researchers are exploring ways to combine this compound with other imaging techniques, such as electron microscopy or super-resolution imaging, to gain a more comprehensive understanding of cellular processes. Finally, there is ongoing research into the use of this compound in clinical applications, such as the detection and diagnosis of cancer or other diseases.
Méthodes De Synthèse
The synthesis of 9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride involves several steps, including the reaction of 3,4-dihydro-1(2H)-acridinone with butylamine and nitric acid. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis process has been optimized to maximize yield and purity, allowing for the production of large quantities of this compound for research purposes.
Applications De Recherche Scientifique
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. The fluorescent properties of this compound make it an ideal tool for visualizing these processes in live cells and tissues.
Propriétés
IUPAC Name |
9-(butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-4-5-8-20-18-13-9-12(22(24)25)6-7-14(13)21-15-10-19(2,3)11-16(23)17(15)18;/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSEBSKKVHZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=NC3=C1C=C(C=C3)[N+](=O)[O-])CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-allyl-6-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6103735.png)

![N-[1-(4-chlorophenyl)ethyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6103744.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6103749.png)
![ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6103755.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole](/img/structure/B6103763.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103781.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6103788.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)

